Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

Description

IUPAC Nomenclature and Molecular Formula

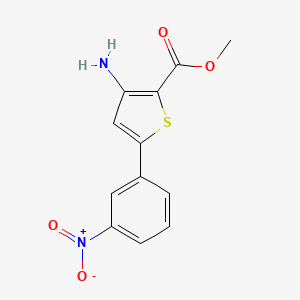

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 3-amino-5-(3-nitrophenyl)-2-thiophenecarboxylate. This nomenclature accurately reflects the substitution pattern on the thiophene ring, where the carboxylate ester group occupies the 2-position, the amino group is located at the 3-position, and the 3-nitrophenyl substituent is attached at the 5-position of the thiophene core. The compound is registered under Chemical Abstracts Service number 474843-42-0, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₂H₁₀N₂O₄S encompasses all constituent atoms within the molecular structure, indicating the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined as 278.29 atomic mass units, which corresponds to the sum of all atomic masses within the molecule. Alternative nomenclature includes 2-thiophenecarboxylic acid, 3-amino-5-(3-nitrophenyl)-, methyl ester, which emphasizes the carboxylic acid derivative nature of the compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 474843-42-0 | |

| Molecular Formula | C₁₂H₁₀N₂O₄S | |

| Molecular Weight | 278.29 g/mol | |

| InChI Key | JEUDVSQLUHEQMH-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure as O=C(OC)C=1SC(=CC1N)C=2C=CC=C(C2)N(=O)=O, which captures the connectivity and bonding patterns throughout the molecule. The International Chemical Identifier string 1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-3-2-4-8(5-7)14(16)17/h2-6H,13H2,1H3 provides additional structural information including hydrogen atom positions and bonding arrangements.

Crystallographic Analysis of Thiophene Core Architecture

Crystallographic investigations of methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate have revealed detailed information about the molecular geometry and packing arrangements within the solid state. Studies on related thiophene derivatives demonstrate that the thiophene ring maintains its characteristic planar configuration with typical carbon-sulfur bond lengths ranging from 1.7113 to 1.7395 Angstroms. The five-membered heterocyclic ring exhibits aromatic character, with delocalized electron density contributing to the stability of the molecular framework.

Comparative analysis with related thiophene carboxylate structures indicates that the molecular geometry is significantly influenced by the substitution pattern. The amino group at the 3-position and the nitrophenyl substituent at the 5-position create distinct electronic environments that affect the overall molecular conformation. Crystal structure determinations of similar compounds reveal that carbon-nitrogen bond lengths typically fall within the range of 1.347 to 1.354 Angstroms, while carbon-oxygen bonds in the carboxylate functionality measure between 1.344 and 1.446 Angstroms.

The crystallographic space group and unit cell parameters provide insights into the three-dimensional arrangement of molecules within the crystal lattice. Related thiophene derivatives often crystallize in monoclinic or triclinic space groups, with intermolecular interactions playing crucial roles in determining the overall packing efficiency. The presence of hydrogen bonding capabilities through the amino group and potential π-π stacking interactions between aromatic rings contribute to the stabilization of the crystal structure.

Thermal analysis studies have demonstrated that crystalline forms of substituted thiophenes can exhibit polymorphic behavior, with different crystal modifications showing distinct thermodynamic stabilities under varying temperature conditions. The relationship between crystal structure and thermal properties provides valuable information for understanding the solid-state behavior of this compound under different environmental conditions.

Electronic Effects of 3-Nitrophenyl and Amino Substituents

The electronic properties of this compound arise from the complex interplay between electron-donating and electron-withdrawing substituents attached to the thiophene core. The amino group at the 3-position functions as an electron-donating substituent through resonance effects, increasing electron density within the thiophene ring system. This electron donation enhances the nucleophilic character of the thiophene ring and influences the reactivity patterns observed in various chemical transformations.

Conversely, the 3-nitrophenyl substituent at the 5-position introduces significant electron-withdrawing effects through both resonance and inductive mechanisms. The nitro group, being one of the strongest electron-withdrawing substituents, creates a substantial dipole moment within the molecule and affects the distribution of electron density throughout the aromatic system. This electron-withdrawing character stabilizes negative charges that may develop during chemical reactions and influences the overall reactivity profile of the compound.

The combination of these opposing electronic effects creates a unique electronic environment within the molecule, where the thiophene ring experiences both electron-rich and electron-poor regions. Computational studies on similar systems suggest that this electronic asymmetry can lead to interesting photophysical properties and enhanced reactivity in electrophilic substitution reactions. The electron-withdrawing nitrophenyl group can also affect the basicity of the amino group, potentially altering its hydrogen bonding capabilities and reactivity toward electrophiles.

Spectroscopic investigations of related thiophene derivatives have demonstrated that the electronic effects of substituents can be monitored through changes in Nuclear Magnetic Resonance chemical shifts and Infrared vibrational frequencies. The presence of both electron-donating and electron-withdrawing groups creates characteristic spectroscopic signatures that reflect the overall electronic structure of the molecule. These electronic effects also influence the compound's potential biological activity, as the electron distribution affects molecular recognition and binding interactions with biological targets.

Tautomerism and Conformational Dynamics

The structural complexity of this compound introduces several possibilities for tautomeric equilibria and conformational isomerism. The presence of the amino group adjacent to the carboxylate functionality creates potential for amide-imidol tautomerism, a phenomenon well-documented in thiophene carboxamide derivatives. Nuclear Magnetic Resonance spectroscopy studies have revealed that such tautomeric equilibria can be highly sensitive to solvent effects and temperature variations.

Research on thiophene-2-carbohydrazide derivatives has demonstrated that amide-imidic prototropic tautomerization can occur through single proton intramigration mechanisms. Density Functional Theory calculations at the B3LYP/6-311G(d,p) level have shown that the energy barriers for these tautomeric interconversions are typically moderate, allowing for dynamic equilibria under ambient conditions. The endo-isomer amide structure is often kinetically favored, but the relative stabilities of different tautomeric forms can vary depending on the specific substitution pattern and environmental conditions.

Conformational analysis of thiophene derivatives with phenyl substituents reveals that rotation around the carbon-carbon bond connecting the thiophene and phenyl rings can lead to different conformational isomers. Studies on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile have demonstrated that such compounds can exhibit conformational and color polymorphism, with different crystal modifications showing distinct molecular conformations and electronic properties. The dihedral angles between aromatic rings can vary significantly between different conformational forms, affecting both spectroscopic properties and crystal packing arrangements.

The dynamic nature of these conformational equilibria has important implications for the compound's chemical reactivity and biological activity. Different conformational isomers may exhibit varying degrees of reactivity toward specific chemical transformations, and the ability to access multiple conformational states can influence molecular recognition processes in biological systems. Temperature-dependent studies and solvent effects provide valuable insights into the energetics of conformational interconversion and the factors that stabilize particular molecular geometries.

Properties

IUPAC Name |

methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-3-2-4-8(5-7)14(16)17/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUDVSQLUHEQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374903 | |

| Record name | Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474843-42-0 | |

| Record name | Methyl 3-amino-5-(3-nitrophenyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474843-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 474843-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate (CAS 474843-42-0) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological properties, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C12H10N2O4S

- Molecular Weight : 278.28 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a nitrophenyl moiety, which are critical for its biological activity.

Cytotoxic Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, studies have reported the following findings:

- Cytotoxicity against Cancer Cell Lines : The compound has shown significant cytotoxicity in human cancer cell lines, including neuroblastoma and glioblastoma. In one study, the lethal concentration (LC50) values were determined to be significantly lower than those of existing chemotherapeutics, indicating a promising therapeutic index .

The mechanisms underlying the cytotoxic effects of this compound are believed to involve:

- Inhibition of Cell Proliferation : The compound disrupts mitotic processes in cancer cells, leading to increased apoptosis.

- Targeting Specific Pathways : It may interact with cellular pathways associated with tumor growth and resistance to conventional therapies, making it a candidate for combination therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Amino Group : The presence of an amino group at position 3 enhances the compound's interaction with biological targets.

- Nitrophenyl Substitution : The nitro group contributes to increased electron density and potential interactions with cellular receptors or enzymes involved in tumorigenesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Neuroblastoma Model : In a mouse model, administration of the compound resulted in significant tumor reduction compared to control groups, demonstrating its potential as an effective anticancer agent.

- Biodistribution Studies : Research involving biodistribution showed favorable uptake in tumor tissues when administered orally, suggesting effective delivery mechanisms .

Scientific Research Applications

Pharmaceutical Development

Key Insights :

- Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate serves as a crucial intermediate in synthesizing anti-cancer agents and other therapeutic compounds.

- Its derivatives have been explored for their potential to inhibit critical pathways in cancer cell proliferation.

Case Study :

A study demonstrated that related thiophene derivatives exhibited significant anticancer activity against triple-negative breast cancer (TNBC) cell lines. The growth inhibition was measured using sulforhodamine B assays, revealing a GI50 concentration around 13 μM, indicating effective inhibition of cell proliferation with minimal toxicity towards non-tumorigenic cells .

Organic Synthesis

This compound is utilized in the synthesis of complex organic molecules. It acts as a building block for developing novel materials and chemicals in laboratory settings.

Applications :

- Synthesis of 4-nitro and 4-aminothienyl ureas.

- Preparation of thienopyrimidinone analogs, which are important for various biological applications .

Biological Research

Researchers employ this compound to study its interactions with biological systems, providing insights into drug mechanisms and potential side effects.

Research Focus :

- Investigating the pharmacodynamics and pharmacokinetics of thiophene derivatives.

- Evaluating the compound's effects on cellular pathways related to cancer and inflammation .

Colorimetric Sensors

The unique chemical properties of this compound enable its use in developing colorimetric sensors that detect specific ions or molecules.

Applications :

- Environmental monitoring for pollutants.

- Safety applications in detecting hazardous substances.

Material Science

In the field of materials science, this compound contributes to developing advanced materials with specific electronic or optical properties.

Key Applications :

- Used in creating organic semiconductors.

- Development of photonic devices due to its unique electronic properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents; studied for therapeutic efficacy |

| Organic Synthesis | Building block for complex molecules; synthesis of ureas and analogs |

| Biological Research | Investigates drug interactions; studies on pharmacodynamics |

| Colorimetric Sensors | Detects specific ions/molecules; used in environmental safety applications |

| Material Science | Develops advanced materials; applications in electronics and photonics |

Preparation Methods

Preparation of 3-Aminothiophene Core

A critical intermediate is the 3-aminothiophene derivative, which can be prepared from 3-oxotetrahydrothiophenes via an oxime intermediate. According to patent US4847386A, a streamlined one-step process involves reacting the corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) in a polar inert solvent such as acetonitrile, without a base, at reflux temperatures (75–160 °C). This process avoids long reaction times and multiple steps present in earlier methods and yields 3-aminothiophenes efficiently.

| Parameter | Details |

|---|---|

| Starting material | 3-oxotetrahydrothiophene derivative |

| Reagent | Hydroxylamine acid-addition salt (e.g., HCl salt) |

| Solvent | Polar inert solvent (acetonitrile preferred) |

| Temperature | 75–160 °C (reflux) |

| Reaction time | Typically several hours |

| Outcome | 3-Aminothiophene or acid-addition salt |

This method provides a robust foundation for preparing the 3-amino substituent on the thiophene ring, which is essential for the target compound.

Introduction of the 3-Nitrophenyl Group

The 3-nitrophenyl substituent at the 5-position of the thiophene ring is generally introduced via nucleophilic aromatic substitution or coupling reactions involving nitro-substituted aryl halides. A reported approach for related compounds involves reacting 2-amino-5-methylthiophene derivatives with nitro-substituted aryl halides (e.g., 2-fluoro- or 3-nitrofluorobenzene) in polar aprotic solvents like tetrahydrofuran under controlled conditions to form the arylamino linkage.

While direct literature on methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate is limited, analogous syntheses indicate that such substitution reactions proceed efficiently under mild heating with appropriate bases to facilitate nucleophilic attack.

Esterification to Methyl Carboxylate

The methyl ester group at the 2-position can be introduced either by starting with methyl thioglycolate derivatives or by esterification of the corresponding carboxylic acid. For example, methyl thioglycolate can be used in the thiophene ring formation step to incorporate the methyl carboxylate functionality directly.

Representative Multi-Step Synthesis Example

A related synthetic sequence adapted from the synthesis of methyl 3-amino-5-methylthiophene-2-carboxylate involves the following stages:

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination of crotononitrile with pyridine and chlorine at 0–13 °C | Slow addition of chlorine gas, stirring overnight | Complex mixture obtained |

| 2 | Reaction of chlorinated intermediate with methyl thioglycolate and potassium carbonate in methanol at 10–20 °C for 5 h | Stirring, filtration, solvent removal | 26 |

| 3 | Purification by silica gel filtration and vacuum distillation | Vacuum distillation at 6 mmHg, 138 °C | Crystallization yields pure product |

This sequence demonstrates the integration of nitrile chlorination, nucleophilic substitution, and purification steps to obtain the methyl 3-amino thiophene derivative, which can be further functionalized to introduce the 3-nitrophenyl substituent.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Comments |

|---|---|---|---|

| 3-Aminothiophene formation | One-step reaction of 3-oxotetrahydrothiophene with hydroxylamine salt | Hydroxylamine hydrochloride, acetonitrile, reflux 75–160 °C | Efficient, avoids multi-step oxime isolation |

| 3-Nitrophenyl substitution | Nucleophilic aromatic substitution/coupling with nitroaryl halide | 3-nitrofluorobenzene, base, tetrahydrofuran, mild heat | Forms arylamino linkage at 5-position |

| Methyl ester introduction | Use of methyl thioglycolate or esterification of carboxylic acid | Potassium carbonate, methanol, ambient temperature | Incorporated during ring formation or post-synthesis |

| Purification | Silica gel filtration, vacuum distillation, recrystallization | Silica gel, vacuum, methanol | Ensures product purity and crystallinity |

Research Findings and Optimization Notes

- The one-step hydroxylamine reaction reduces reaction time and complexity compared to traditional two-step oxime formation and reduction.

- Polar inert solvents such as acetonitrile improve yields and selectivity by stabilizing intermediates and facilitating reaction kinetics.

- Temperature control (75–160 °C) is crucial to balance reaction rate and avoid decomposition.

- The use of potassium carbonate in methanol provides mild basic conditions favorable for nucleophilic substitution and esterification without side reactions.

- Purification via silica gel filtration and vacuum distillation is essential to remove side products and isolate the compound in crystalline form suitable for further applications.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step protocols:

- Step 1 : Esterification of the corresponding carboxylic acid precursor (e.g., 3-amino-5-arylthiophene-2-carboxylic acid) using methanol and HCl under reflux, yielding the methyl ester .

- Step 2 : Introduction of the 3-nitrophenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using arylboronic acids or nitro-functionalized intermediates. Optimize with Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80–100°C for 6–12 hours .

- Purification : Column chromatography (silica gel, cyclohexane/dichloromethane) or recrystallization (ethanol/water) .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for aromatic protons (δ 7.0–8.1 ppm for nitrophenyl), methyl ester (δ 3.8–3.9 ppm), and NH₂ (δ 5.4–6.6 ppm, exchangeable with D₂O) .

- Mass Spectrometry : Molecular ion peak (e.g., m/z 292.0638 for C₁₄H₁₄NO₄S) confirms molecular weight .

- IR Spectroscopy : Stretching bands for NH₂ (~3400 cm⁻¹), ester C=O (~1680 cm⁻¹), and NO₂ (~1520 cm⁻¹) .

Q. How should the compound be stored to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to mitigate hygroscopicity, as moisture may hydrolyze the ester group. Avoid prolonged light exposure to prevent nitro group reduction .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for regioselective aryl group introduction?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to enhance stability .

- Solvent System : DMF/H₂O (4:1) at 80°C improves solubility of nitroaryl boronic acids.

- Monitoring : Track reaction progress via TLC (hexane/ethyl acetate, 3:1) or in situ NMR.

- Yield Improvement : Pre-activate boronic acids with K₂CO₃ and degas solvents to minimize side reactions .

Q. How can conflicting NMR data be resolved for thiophene derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., distinguishing thiophene C3-H from nitrophenyl protons) .

- Variable Temperature NMR : Suppress rotational isomerism in hindered esters (e.g., –40°C in CDCl₃) .

- Computational Validation : Compare experimental 13C shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* to map HOMO/LUMO orbitals. The nitrophenyl group lowers LUMO energy (–1.8 eV), enhancing electrophilicity at the thiophene ring .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic sites (e.g., NH₂ group) for functionalization .

Q. How does the nitrophenyl substituent influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Strong absorption at ~350 nm (π→π* transition) with redshift due to nitro group conjugation.

- Fluorescence Quenching : Nitro groups reduce quantum yield (Φ < 0.1) via intramolecular charge transfer (ICT) .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.